molecular formula C6H9N3 B080800 2-Ethylpyrimidin-4-amine CAS No. 10491-77-7

2-Ethylpyrimidin-4-amine

Cat. No. B080800
Key on ui cas rn: 10491-77-7
M. Wt: 123.16 g/mol
InChI Key: FFXFDLYVAUDTCC-UHFFFAOYSA-N
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Patent
US07507733B2

Procedure details

This intermediate was made according to example 2, step A] via the alternative preparation method from propionamidine hydrochloride (1.45 g, obtained from propionitrile in analogy to Synth. Commun. 12 (13), 1982, 989-993 and Tetrahedron Lett. 31 (14), 1990, 1969-1972) and 2-chloro-acrylonitrile (1.17 mL). 2-Ethyl-pyrimidin-4-ylamine was obtained as a light brown solid (0.89 g): 1H NMR (δ, DMSO-d6): 7.96 (d, 1H), 6.68 (br s, 2H), 6.21 (s, 1H), 2.55 (q, 2H, 1.18 (t, 3H).
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
1.17 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[C:2]([NH2:6])(=[NH:5])[CH2:3][CH3:4].Cl[C:8](=[CH2:11])[C:9]#[N:10]>>[CH2:3]([C:2]1[N:6]=[C:9]([NH2:10])[CH:8]=[CH:11][N:5]=1)[CH3:4] |f:0.1|

Inputs

Step One
Name
Quantity
1.45 g
Type
reactant
Smiles
Cl.C(CC)(=N)N
Name
Quantity
1.17 mL
Type
reactant
Smiles
ClC(C#N)=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=NC=CC(=N1)N
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.89 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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